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Compound of Interest

Compound Name:
4-Fluoro-2-methoxy-5-

methylbenzaldehyde

Cat. No.: B12842048

Get Quote

Target Molecule: 4-Fluoro-2-methoxy-5-methylbenzaldehyde CAS Registry Number:

139008-21-2 Molecular Formula:

Molecular Weight: 168.17 g/mol [1]

Introduction & Retrosynthetic Analysis
The target molecule is a trisubstituted benzaldehyde derivative characterized by a specific

substitution pattern that balances electronic properties (fluorine) with steric bulk (methyl) and

solubility/binding affinity (methoxy). It serves as a versatile building block for constructing

indole- or quinazoline-based kinase inhibitors and is also a precursor for

F-labeled radiotracers used in PET imaging.[2]

Retrosynthetic Logic
The synthesis can be approached via two primary disconnects, depending on scale and

starting material availability:

Route A (Scalable/Process):Electrophilic Aromatic Substitution (Formylation).
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Logic: The methoxy group is a strong ortho/para director. The methyl group is a weak

activator, and fluorine is a deactivator. In 3-fluoro-4-methylanisole, the position para to the

methoxy group is blocked by the methyl group. The position ortho to the methoxy group

(and meta to the fluorine) is sterically accessible and electronically activated, making

Vilsmeier-Haack formylation highly regioselective.

Precursor: 3-Fluoro-4-methylphenol (commercially available).

Route B (Laboratory/High Precision):Metal-Halogen Exchange.

Logic: For small-scale, high-purity requirements, starting from the aryl bromide eliminates

regioselectivity risks. Lithium-halogen exchange followed by formylation with DMF yields

the aldehyde exclusively.

Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (CAS 314298-15-2).[3]

Experimental Protocols
Protocol A: The "Process" Route (From 3-Fluoro-4-
methylphenol)
Recommended for multi-gram to kilogram scale synthesis.

Step 1: O-Methylation
Objective: Convert 3-fluoro-4-methylphenol to 3-fluoro-4-methylanisole.

Reagents: 3-Fluoro-4-methylphenol (1.0 eq), Potassium Carbonate (

, 2.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq), Acetone (0.5 M).

Procedure:

Charge a 3-neck round-bottom flask with 3-fluoro-4-methylphenol and acetone.

Add

in a single portion with vigorous stirring.
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Cool the suspension to 0°C. Add MeI dropwise via an addition funnel to control the

exotherm.

Allow the reaction to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by

TLC (Hexane/EtOAc 9:1).

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether,

wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.

Yield: Expect >90% of a clear oil.

Step 2: Regioselective Vilsmeier-Haack Formylation
Objective: Introduce the aldehyde group at the C6 position (relative to original phenol

numbering).

Reagents: 3-Fluoro-4-methylanisole (1.0 eq), Phosphorus Oxychloride (

, 1.2 eq), DMF (3.0 eq + solvent volume).

Procedure:

Vilsmeier Reagent Formation: In a dry flask under

, cool DMF (3.0 eq) to 0°C. Add

dropwise over 30 minutes. The solution will turn pale yellow/orange (formation of
chloroiminium ion). Stir for 30 min at 0°C.

Addition: Dissolve the anisole from Step 1 in a minimal amount of DMF. Add this solution

dropwise to the Vilsmeier reagent at 0°C.

Reaction: Heat the mixture to 70–80°C for 4–6 hours. The reaction color typically deepens

to dark red/brown.

Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/sodium acetate

(buffered quench) to hydrolyze the iminium intermediate. Stir for 1 hour; a solid precipitate
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should form.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat.

(critical to remove acidic byproducts), water, and brine.

Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO2,

0-10% EtOAc in Hexanes).

Yield: Expect 60–75%.

Protocol B: The "Lab" Route (From Aryl Bromide)
Recommended for rapid, high-purity synthesis (<5g).[2]

Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.[3][4]

Reagents: n-Butyllithium (2.5 M in hexanes, 1.1 eq), Anhydrous THF, Anhydrous DMF (1.5

eq).

Procedure:

Flame-dry a 2-neck flask and purge with Argon. Add the aryl bromide (1.0 eq) and

anhydrous THF (0.2 M).

Cool the solution to -78°C (Dry ice/Acetone bath).

Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C. Stir for

30 minutes to ensure complete lithium-halogen exchange.

Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath

and allow to warm to 0°C.

Quench: Add saturated aqueous

solution.

Workup: Extract with
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. Wash with brine, dry over

, and concentrate.

Yield: Expect >85%. This route typically requires minimal purification.

Analytical Data & Validation
Parameter Specification Notes

Appearance
White to pale yellow crystalline

solid

Low melting point solid

(approx. 50-60°C).[2]

NMR (400 MHz,

)
10.35 (s, 1H, CHO) Distinctive aldehyde singlet.

7.55 (d,

Hz, 1H, Ar-H)

Proton at C6 (ortho to CHO,

meta to F).

6.65 (d,

Hz, 1H, Ar-H)

Proton at C3 (ortho to F, meta

to CHO).

3.92 (s, 3H,

)

Methoxy singlet.

2.25 (s, 3H,

)

Methyl singlet.

NMR -110 to -120 ppm (approx) Typical for fluoro-arenes.

Mass Spec (ESI)

Workflow Visualization
The following diagram illustrates the decision logic and chemical flow for both synthetic routes.
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Target: 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Select Route based on Scale/Availability

Precursor: 3-Fluoro-4-methylphenol

Scale > 10g
Cost-Effective

Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Scale < 5g
High Purity

Step 1: O-Methylation
(MeI, K2CO3, Acetone)

Intermediate: 3-Fluoro-4-methylanisole

Step 2: Vilsmeier-Haack Formylation
(POCl3, DMF, 70°C)

Mechanism: Regioselective Electrophilic Substitution
(Directed ortho to OMe, meta to F)

Product Isolation
(Crystallization/Chromatography)

Step 1: Lithiation
(n-BuLi, THF, -78°C)

Step 2: Formyl Trap
(DMF Quench)

Click to download full resolution via product page
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Caption: Synthesis workflow comparing the scalable Vilsmeier-Haack route (Left) and the high-

precision Lithiation route (Right).

Safety & Handling
Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water.[2] All glassware must be dry. Quench
excess reagent slowly into ice.

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume

hood with double-gloving.

n-Butyllithium: Pyrophoric.[2] Handle under inert atmosphere (Argon/Nitrogen) using syringe

techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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